molecular formula C19H32O2 B14809391 1,3-Di-tert-butyl-5-diethoxymethylbenzene CAS No. 1443347-88-3

1,3-Di-tert-butyl-5-diethoxymethylbenzene

Cat. No.: B14809391
CAS No.: 1443347-88-3
M. Wt: 292.5 g/mol
InChI Key: FOYDUPKNFDYMHT-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-3,5-bis(1,1-dimethylethyl)benzene is an organic compound with a complex structure It is characterized by the presence of diethoxymethyl and tert-butyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethoxymethyl)-3,5-bis(1,1-dimethylethyl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylbenzene can then be further modified to introduce the diethoxymethyl group through a series of reactions involving ethyl orthoformate and an acid catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Diethoxymethyl)-3,5-bis(1,1-dimethylethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups onto the benzene ring.

Scientific Research Applications

1-(Diethoxymethyl)-3,5-bis(1,1-dimethylethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Diethoxymethyl)-3,5-bis(1,1-dimethylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxymethyl and tert-butyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: Similar in structure but lacks the diethoxymethyl group.

    1,3,5-Tri-tert-butylbenzene: Contains additional tert-butyl groups.

    Diethoxymethylbenzene: Lacks the tert-butyl groups.

Uniqueness

1-(Diethoxymethyl)-3,5-bis(1,1-dimethylethyl)benzene is unique due to the combination of diethoxymethyl and tert-butyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1443347-88-3

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

1,3-ditert-butyl-5-(diethoxymethyl)benzene

InChI

InChI=1S/C19H32O2/c1-9-20-17(21-10-2)14-11-15(18(3,4)5)13-16(12-14)19(6,7)8/h11-13,17H,9-10H2,1-8H3

InChI Key

FOYDUPKNFDYMHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC

Origin of Product

United States

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